![molecular formula C20H18N2O3 B2911275 (3-Methoxynaphthalen-2-yl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone CAS No. 2415487-82-8](/img/structure/B2911275.png)
(3-Methoxynaphthalen-2-yl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that likely contains a methoxy group attached to a naphthalene ring, and a pyridinyl group attached to an azetidine ring via an ether linkage . The exact structure and properties would depend on the specific arrangement of these groups.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with multiple ring structures and functional groups. The naphthalene ring system is aromatic and planar, while the azetidine ring is a small, strained ring. The ether linkage would provide some flexibility in the molecule, allowing the naphthalene and azetidine rings to adopt different orientations relative to each other .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the ether, methoxy, and pyridinyl groups, as well as the naphthalene and azetidine rings. The ether and methoxy groups might be susceptible to reactions with strong acids or bases, while the pyridinyl group could potentially coordinate to metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-methoxynaphthalen-2-yl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-19-11-15-5-3-2-4-14(15)10-18(19)20(23)22-12-17(13-22)25-16-6-8-21-9-7-16/h2-11,17H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCLKJYFIGQLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N3CC(C3)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(3-Methoxynaphthalene-2-carbonyl)azetidin-3-yl]oxy}pyridine |
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